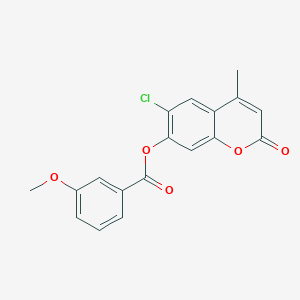![molecular formula C12H14ClN3 B5817081 (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5817081.png)
(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine, also known as CPMA, is a chemical compound with potential applications in scientific research. CPMA is a pyrazole derivative that has been synthesized using various methods.
作用機序
The mechanism of action of (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has also been reported to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). PDE4 inhibitors have been shown to have anti-inflammatory activity by increasing the levels of cAMP.
Biochemical and Physiological Effects:
(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of HDACs. (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has also been reported to reduce the production of pro-inflammatory cytokines by inhibiting the activity of PDE4. In addition, (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has been reported to inhibit the growth of Gram-positive bacteria by disrupting their cell wall synthesis.
実験室実験の利点と制限
(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized using various methods. (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has been reported to have antitumor, anti-inflammatory, and antibacterial activities, making it a versatile compound for scientific research. However, (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has some limitations. It has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood. Therefore, further studies are needed to determine the safety and efficacy of (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine in vivo.
将来の方向性
There are several future directions for the study of (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine. First, further studies are needed to determine the toxicity and pharmacokinetics of (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine in vivo. Second, the mechanism of action of (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine needs to be fully elucidated. Third, the potential applications of (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine in other fields such as neurodegenerative diseases and autoimmune diseases need to be explored. Fourth, the synthesis of (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine analogs with improved activity and selectivity needs to be investigated. Finally, the development of (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine-based drugs for clinical use needs to be explored.
合成法
(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine can be synthesized using various methods. One of the most common methods is the reaction between 3-chlorobenzyl chloride and 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction yields (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine as a white solid in good yields. Other methods include the reaction between 3-chlorobenzyl bromide and 3,5-dimethyl-1H-pyrazole in the presence of a palladium catalyst.
科学的研究の応用
(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has potential applications in scientific research. It has been reported to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has also been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, (3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine has been reported to have antibacterial activity against Gram-positive bacteria.
特性
IUPAC Name |
3-chloro-N-[(3,5-dimethylpyrazol-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-9-6-10(2)16(15-9)8-14-12-5-3-4-11(13)7-12/h3-7,14H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEGDWHMHSUBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CNC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzoic acid](/img/structure/B5817001.png)
![2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5817012.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5817020.png)
![4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5817025.png)
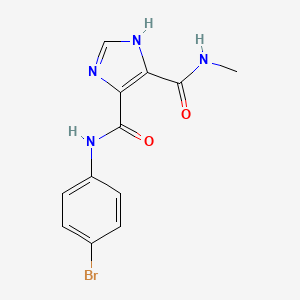
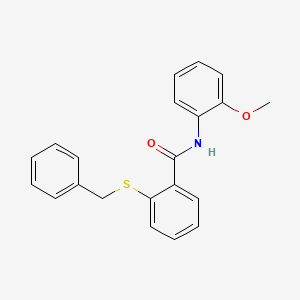
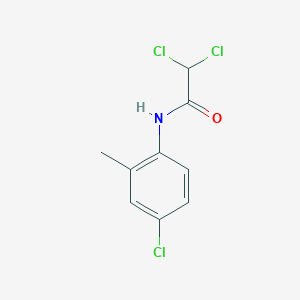

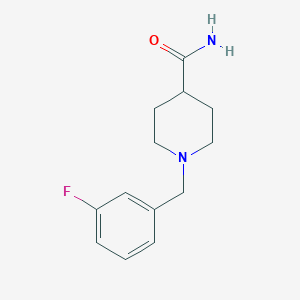
![2-chloro-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B5817061.png)
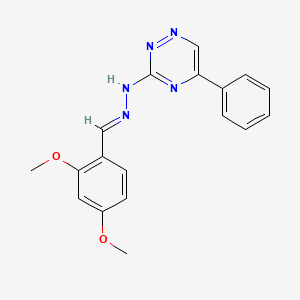
![6-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5817070.png)
![[(5-anilino-1H-tetrazol-1-yl)imino]acetic acid](/img/structure/B5817076.png)
